

Application Notes and Protocols for Citrate Synthase Activity Assay

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Compound of Interest

Compound Name: Citrate

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These comprehensive application notes provide a detailed procedure for performing a **citrate** synthase activity assay, a critical method for assessing mitochondrial function and overall cellular metabolism. **Citrate** synthase is a key enzyme in the tricarboxylic acid (TCA) cycle and serves as a reliable marker for mitochondrial content.^{[1][2]} This assay is widely applicable in metabolic research, drug discovery, and toxicology studies to evaluate the effects of various compounds on mitochondrial health and cellular bioenergetics.^[1]

Principle of the Assay

The **citrate** synthase activity assay is a colorimetric method that relies on the enzymatic reaction catalyzed by **citrate** synthase.^{[1][3]} **Citrate** synthase initiates the TCA cycle by catalyzing the condensation of acetyl-CoA and oxaloacetate to form **citrate** and Coenzyme A (CoA-SH).^{[1][3][4]} The released CoA-SH, which has a free thiol group, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored product.^{[5][6]} The rate of TNB formation is directly proportional to the **citrate** synthase activity and can be measured spectrophotometrically by monitoring the increase in absorbance at 412 nm.^{[1][3][5]}

Experimental Protocols

This section provides a detailed methodology for measuring **citrate** synthase activity in various biological samples. The protocol is adaptable for both 96-well plates and standard cuvettes.

I. Sample Preparation

The appropriate sample preparation method depends on the starting material. It is crucial to perform all steps on ice to maintain enzyme activity.

- Tissue Samples:
 - Weigh approximately 10 mg of fresh or frozen tissue.
 - Homogenize the tissue in 100 μ L of ice-cold Assay Buffer.[\[7\]](#)[\[8\]](#)
 - Keep the homogenate on ice for 10 minutes.[\[8\]](#)
 - Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet insoluble material.[\[7\]](#)[\[8\]](#)
 - Collect the supernatant, which contains the **citrate** synthase, for the assay.[\[7\]](#)[\[8\]](#)
- Cell Samples (Adherent or Suspension):
 - Collect approximately 1×10^6 cells. For adherent cells, scrape them from the culture dish. For suspension cells, centrifuge at 500 x g for 10 minutes at 4°C.[\[7\]](#)[\[9\]](#)
 - Wash the cell pellet twice with ice-cold PBS.[\[9\]](#)
 - Resuspend the cell pellet in 100 μ L of ice-cold Assay Buffer.[\[7\]](#)
 - Homogenize the cells by sonication or by passing through a fine-gauge needle.
 - Keep the lysate on ice for 10 minutes.[\[7\]](#)
 - Centrifuge at 10,000 x g for 5 minutes at 4°C.[\[7\]](#)
 - Collect the supernatant for the assay.[\[7\]](#)
- Isolated Mitochondria:

- Isolate mitochondria from tissues or cells using a commercially available mitochondria isolation kit or a standard differential centrifugation protocol.[3][7]
- The integrity of the mitochondrial inner membrane can be assessed by measuring **citrate** synthase activity in the presence and absence of a detergent like Triton X-100.[3][5] Intact mitochondria will show low activity without detergent, as the substrates cannot cross the inner membrane.[10]

II. Reagent Preparation

It is recommended to prepare fresh solutions for optimal results. Store reconstituted reagents at -20°C.[7][8]

Reagent	Preparation	Storage
Assay Buffer (1X)	If supplied as a 5X stock, dilute with ultrapure water to a 1X concentration.[5][10]	2-8°C for up to 6 months[10]
Acetyl CoA Solution	Reconstitute lyophilized Acetyl CoA with water to a final concentration of 30 mM.[10] Aliquot and store.	-20°C for long-term storage[10]
DTNB Solution	Dissolve DTNB powder in absolute ethanol to a final concentration of 10 mM.[10] Aliquot and store.	-20°C in working aliquots[10]
Oxaloacetate Solution	Immediately before use, dissolve oxaloacetic acid in 1X Assay Buffer to a final concentration of 10 mM.[10]	-20°C for up to one week[5] [10]
Positive Control	If included in a kit, reconstitute the lyophilized citrate synthase with Assay Buffer.[7][8]	-20°C for long-term storage[10]

III. Assay Procedure (96-Well Plate Format)

- Set up the plate reader: Program the spectrophotometer to read absorbance at 412 nm in kinetic mode at 25°C. Set the duration for 10-40 minutes with readings taken every 30-60 seconds.[3][6][7]
- Prepare Reaction Mix: For each well, prepare a master mix containing:
 - Assay Buffer
 - Acetyl CoA Solution (final concentration ~0.1-0.3 mM)[6]
 - DTNB Solution (final concentration ~0.1-0.2 mM)[6]
- Add Samples: Add 1-50 µL of your prepared sample (supernatant from tissue or cell lysate) to the wells of a clear, flat-bottom 96-well plate.[7][8] Adjust the final volume in each well to 50 µL with Assay Buffer.[7]
- Add Reaction Mix: Add 50 µL of the Reaction Mix to each well.[7]
- Initiate the Reaction: Add 10 µL of the 10 mM Oxaloacetate Solution to each well to start the reaction.[3][11] It is recommended to use a multichannel pipette for simultaneous initiation.[11]
- Measure Absorbance: Immediately start reading the absorbance at 412 nm in kinetic mode.[6][7]

IV. Data Analysis

- Calculate the rate of change in absorbance ($\Delta A/\text{min}$): Determine the slope of the linear portion of the absorbance versus time curve for each sample.[5][6]
- Calculate **Citrate** Synthase Activity: Use the Beer-Lambert law to calculate the enzyme activity. The molar extinction coefficient (ϵ) for TNB at 412 nm is $13,600 \text{ M}^{-1}\text{cm}^{-1}$. [6]

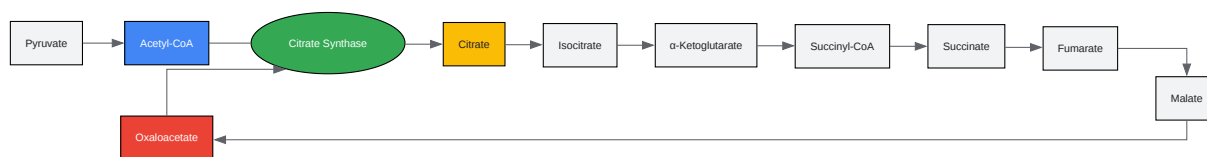
$$\text{Activity (U/mL)} = (\Delta A/\text{min}) / (\epsilon * l) * 10^6 * \text{dilution_factor}$$

Where:

- U: One unit of activity is the amount of enzyme that catalyzes the formation of 1 μmol of product per minute.[6]
- l: Path length in cm (for a standard 96-well plate, this is typically around 0.552 cm, but should be verified for your specific plate).[10]
- 10^6 : Conversion factor from M to μM .
- dilution_factor: The dilution factor of your sample.

Visualizations

Signaling Pathway



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Caption: The role of **Citrate** Synthase in the Tricarboxylic Acid (TCA) Cycle.

Experimental Workflow

Caption: Workflow for the **Citrate** Synthase Activity Assay.

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